

Propyl cyclohexanecarboxylate IUPAC name

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Compound of Interest

Compound Name: *Propyl cyclohexanecarboxylate*

CAS No.: 6739-34-0

Cat. No.: B8786021

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An In-depth Technical Guide to **Propyl Cyclohexanecarboxylate**: Nomenclature, Synthesis, and Applications

Abstract

This technical guide provides a comprehensive overview of **propyl cyclohexanecarboxylate**, a key ester in organic synthesis. Intended for researchers, scientists, and professionals in drug development, this document delves into the systematic IUPAC nomenclature, physicochemical and spectroscopic properties, and detailed synthesis methodologies. We place a strong emphasis on the mechanistic principles underlying its formation via Fischer-Speier esterification, offering a field-proven experimental protocol. Furthermore, we explore its applications as a versatile chemical intermediate in the pharmaceutical and agrochemical industries, providing context for its relevance in modern research and development.

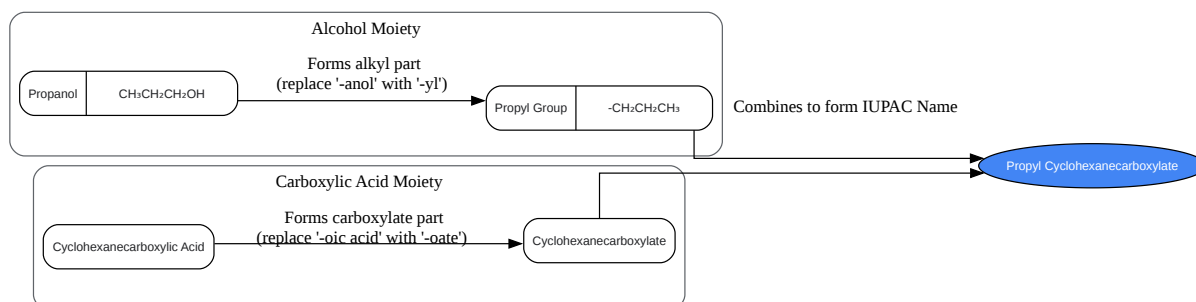
Chemical Identity and Systematic Nomenclature

The foundation of understanding any chemical entity lies in its unambiguous identification. **Propyl cyclohexanecarboxylate** is systematically named according to the rules established by the International Union of Pure and Applied Chemistry (IUPAC).

The IUPAC name, **propyl cyclohexanecarboxylate**, is derived by identifying the two core components of the ester functional group: the alkyl group from the alcohol and the carboxylate group from the parent carboxylic acid^{[1][2]}.

- **Alcohol Component:** The ester is formed from propanol (a three-carbon alcohol). In ester nomenclature, the '-anol' suffix is replaced with '-yl'. Thus, 'propanol' becomes propyl. This forms the first part of the name.
- **Carboxylic Acid Component:** The parent acid is cyclohexanecarboxylic acid, where a carboxyl group is attached to a cyclohexane ring. When a carboxylic acid is converted to an ester, its '-oic acid' suffix is replaced with '-oate'. Therefore, 'cyclohexanecarboxylic acid' becomes cyclohexanecarboxylate. This forms the second part of the name.

Combining these two parts gives the full IUPAC name: **propyl cyclohexanecarboxylate**^[1].



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Caption: Logical derivation of the IUPAC name for **propyl cyclohexanecarboxylate**.

For comprehensive identification, multiple identifiers are used in research and regulatory contexts.

Identifier	Value	Source
IUPAC Name	propyl cyclohexanecarboxylate	PubChem[1]
CAS Number	6739-34-0	PubChem[1], NIST[3][4]
Molecular Formula	C ₁₀ H ₁₈ O ₂	PubChem[1], NIST[5]
Molecular Weight	170.25 g/mol	PubChem[1], Cheméo[6]
Canonical SMILES	CCCOC(=O)C1CCCCC1	PubChem[1], Vulcanchem[2]
InChIKey	UBEVLTHYAFYOEU- UHFFFAOYSA-N	PubChem[1], NIST[5]

Physicochemical and Spectroscopic Profile

The physical and spectroscopic properties of a compound are critical for its handling, purification, and structural confirmation.

Physicochemical Properties

The properties of **propyl cyclohexanecarboxylate** dictate its behavior in various solvents and reaction conditions. Its moderate hydrophobicity, indicated by a LogP of approximately 2.5, influences its solubility and partitioning characteristics, which is a key consideration in drug design and formulation[6][7].

Property	Value	Unit	Source
Boiling Point	214.9	°C (at 760 mmHg)	LookChem[7]
Density	0.961	g/cm ³	LookChem[7]
Flash Point	78	°C	LookChem[7]
Vapor Pressure	0.152	mmHg (at 25°C)	LookChem[7]
Octanol/Water Partition Coeff. (LogP)	~2.52	Cheméo[6], LookChem[7]	
Refractive Index	~1.4486	LookChem[7]	

Spectroscopic Features

Spectroscopic analysis is essential for verifying the successful synthesis and purity of the compound. While specific experimental spectra depend on acquisition conditions, the expected characteristic signals are well-defined.

- **Infrared (IR) Spectroscopy:** The IR spectrum is dominated by a strong, sharp absorption peak characteristic of the ester carbonyl (C=O) stretch, typically appearing around 1740 cm^{-1} . Additional significant peaks include C-O ester vibrations in the 1250–1050 cm^{-1} region[2].
- **^1H Nuclear Magnetic Resonance (NMR) Spectroscopy:** The proton NMR spectrum would show a complex multiplet for the cyclohexane ring protons between δ 1.0–2.0 ppm. The propyl chain protons would appear as distinct signals: a triplet for the terminal methyl group (CH_3) around δ 0.9 ppm, a sextet for the central methylene group ($-\text{CH}_2-$) around δ 1.6 ppm, and a triplet for the methylene group adjacent to the ester oxygen ($-\text{OCH}_2-$) further downfield around δ 4.0 ppm[2].
- **^{13}C Nuclear Magnetic Resonance (NMR) Spectroscopy:** The carbon NMR would feature a signal for the carbonyl carbon in the δ 170-180 ppm range. The carbons of the propyl group and the cyclohexane ring would appear in the upfield region[1].

Synthesis and Mechanistic Insights: Fischer-Speier Esterification

The most common and industrially viable method for synthesizing **propyl cyclohexanecarboxylate** is the Fischer-Speier esterification. This reaction involves the acid-catalyzed condensation of a carboxylic acid (cyclohexanecarboxylic acid) with an alcohol (propanol)[2][8][9].

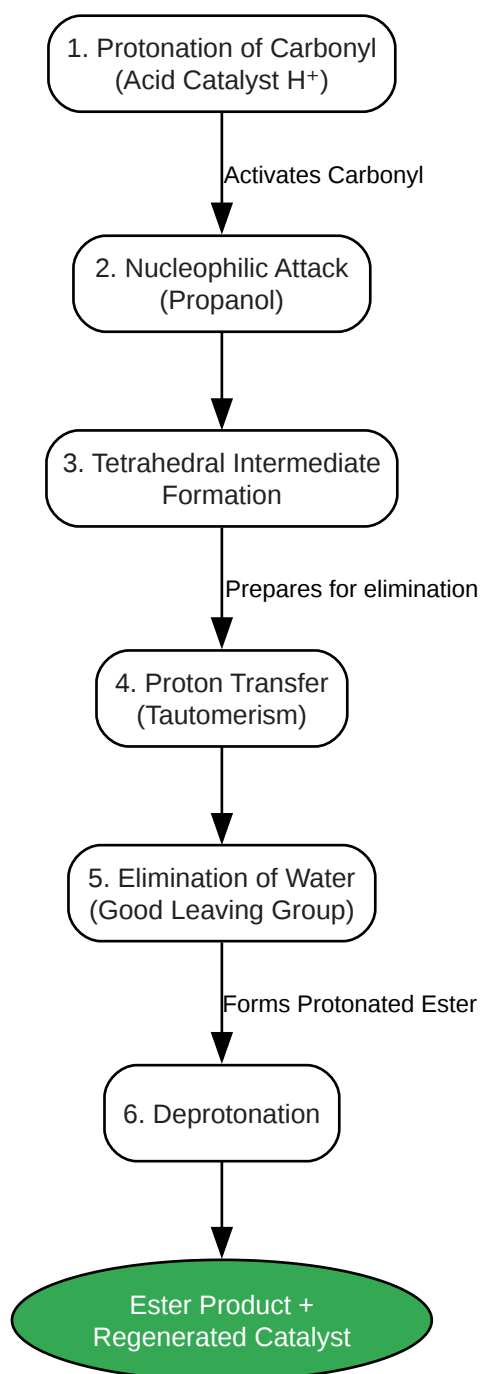
Causality and Mechanistic Pathway

The Fischer esterification is a reversible, equilibrium-controlled process[8][10]. Understanding the mechanism is key to optimizing reaction conditions for high yield.

- **Catalyst Role (Expertise & Experience):** A strong acid catalyst (e.g., H_2SO_4) is required. Its function is to protonate the carbonyl oxygen of the carboxylic acid. This protonation

significantly increases the electrophilicity of the carbonyl carbon, activating it for nucleophilic attack by the weakly nucleophilic alcohol[9][10]. Without the catalyst, the reaction would be impractically slow.

- **Nucleophilic Attack:** The alcohol (propanol) attacks the activated carbonyl carbon, forming a tetrahedral intermediate.
- **Proton Transfer:** A series of proton transfers occurs, converting one of the hydroxyl groups into a good leaving group (water).
- **Elimination & Regeneration:** The intermediate eliminates a molecule of water, and subsequent deprotonation of the resulting oxonium ion yields the final ester product and regenerates the acid catalyst[11][12].



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Caption: Key mechanistic steps of the Fischer-Speier esterification.

Driving the Equilibrium (Trustworthiness)

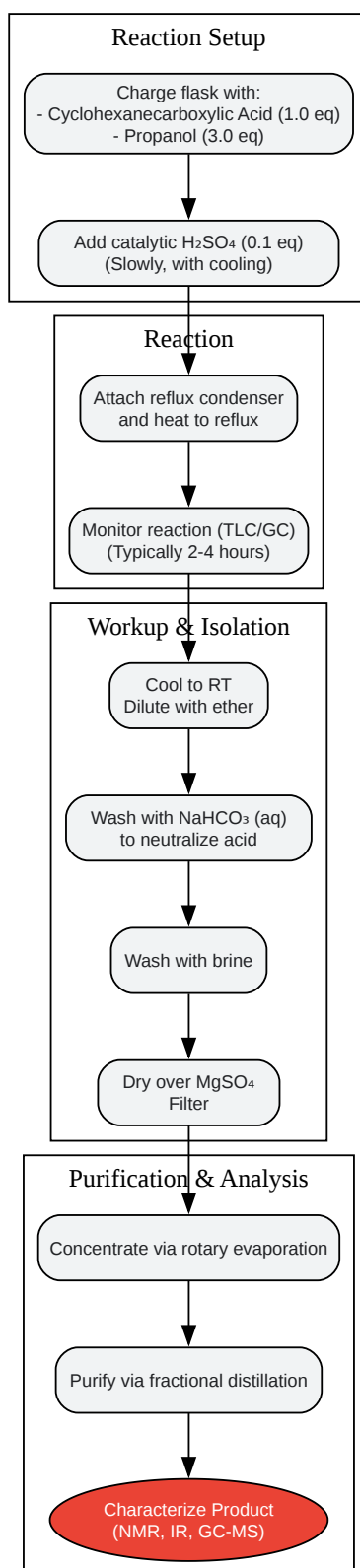
To ensure a high yield, the equilibrium must be shifted toward the products, in accordance with Le Châtelier's Principle[9]. This is a self-validating aspect of the protocol; failure to address the

equilibrium will result in poor yields. This is typically achieved in one of two ways:

- Use of Excess Reactant: Employing a large excess of one reactant, usually the less expensive alcohol (propanol), drives the reaction forward[11][12].
- Removal of Water: Actively removing water as it is formed, often through azeotropic distillation using a Dean-Stark apparatus, effectively prevents the reverse reaction (ester hydrolysis)[10].

Experimental Protocol

This protocol describes a laboratory-scale synthesis of **propyl cyclohexanecarboxylate**.



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Caption: Experimental workflow for the synthesis of **propyl cyclohexanecarboxylate**.

Methodology:

- **Reagent Preparation:** To a 250 mL round-bottom flask equipped with a magnetic stir bar, add cyclohexanecarboxylic acid (e.g., 12.8 g, 0.1 mol).
- **Alcohol Addition:** In a separate beaker, measure an excess of propanol (e.g., 18.0 g, 0.3 mol) [12]. Add the propanol to the reaction flask.
- **Catalyst Addition:** Carefully and slowly add concentrated sulfuric acid (e.g., 1.8 g, 0.01 mol) to the stirring mixture. An exotherm may be observed.
- **Reflux:** Equip the flask with a reflux condenser and heat the mixture to a gentle reflux using a heating mantle. Maintain reflux for 3-4 hours. The progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
- **Workup - Neutralization:** After cooling to room temperature, transfer the mixture to a separatory funnel. Dilute with diethyl ether (100 mL) and wash sequentially with saturated sodium bicarbonate solution (2 x 50 mL) to neutralize the acidic catalyst and any unreacted carboxylic acid.
- **Workup - Washing:** Wash the organic layer with saturated sodium chloride solution (brine, 1 x 50 mL) to remove residual water and water-soluble impurities.
- **Drying and Concentration:** Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.
- **Purification:** The crude ester is purified by fractional distillation under reduced pressure to yield pure **propyl cyclohexanecarboxylate**.
- **Characterization:** Confirm the identity and purity of the final product using IR, ¹H NMR, and ¹³C NMR spectroscopy.

Applications in Research and Drug Development

While **propyl cyclohexanecarboxylate** itself is not a therapeutic agent, its structure serves as a valuable building block, or intermediate, in the synthesis of more complex, biologically active molecules.

- **Pharmaceutical Intermediates:** The cyclohexanecarboxylate scaffold is present in various pharmacophores. This ester can serve as a precursor for creating derivatives, such as cyclohexanecarboxamides, which have been investigated for anticonvulsant and analgesic properties[2]. The ester group can be readily converted to an amide or other functional groups, making it a versatile starting point for medicinal chemistry campaigns.
- **Agrochemical Synthesis:** In agrochemical research, this compound acts as an intermediate in the synthesis of certain herbicides. For example, functionalization of the molecule is a route to compounds that target enzymes like acetyl-CoA carboxylase (ACCase) in grasses[2].
- **Prodrug Analogs:** The ester linkage is a common motif in prodrug design. Prodrugs are inactive precursors that are metabolized in vivo to release an active parent drug[13]. While **propyl cyclohexanecarboxylate** is a simple ester, studying its hydrolysis and stability can provide valuable data for designing more complex ester-based prodrugs, which are often created to improve the solubility, permeability, or taste-masking of a parent drug molecule.

Conclusion

Propyl cyclohexanecarboxylate is a well-defined chemical entity whose IUPAC nomenclature is logically derived from its constituent alcohol and carboxylic acid. Its synthesis is a classic example of the Fischer-Speier esterification, a reaction whose success hinges on the strategic application of acid catalysis and principles of chemical equilibrium. The physicochemical and spectroscopic properties of this ester are well-characterized, providing the necessary data for its application in a laboratory setting. For professionals in drug development and chemical research, **propyl cyclohexanecarboxylate** represents not an end-product, but a versatile intermediate, offering a robust scaffold for the synthesis of novel compounds with potential therapeutic or agrochemical applications.

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